N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c1-22-11-15(20-21-22)16(24)19-10-12-6-8-23(9-7-12)17(25)13-4-2-3-5-14(13)18/h2-5,11-12H,6-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHRXZVZGCVWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a novel compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments. This article reviews its biological activities, synthesis methods, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring, a piperidine moiety, and a fluorobenzoyl group. Its IUPAC name is N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide. The molecular formula is with a molecular weight of 380.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Fluorobenzoyl Group : Utilizes fluorobenzoyl chloride in the presence of a base.
- Attachment of the Triazole Moiety : Conducted via nucleophilic substitution reactions .
Anticancer Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. For instance, studies have shown that triazole derivatives can induce apoptosis and cell cycle arrest by inhibiting TS activity .
Table 1 summarizes key findings from various studies regarding the anticancer efficacy of related compounds:
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
These findings suggest that N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide may similarly inhibit cancer cell proliferation.
Antimicrobial Activity
In addition to anticancer properties, this compound also demonstrates antimicrobial potential. Studies have reported that triazole derivatives exhibit effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole-containing compounds where one derivative showed superior activity against multiple cancer cell lines compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil. The study highlighted the importance of structural modifications in enhancing biological activity .
The biological activity of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects .
Scientific Research Applications
The biological activity of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to its interactions with various biological targets:
Therapeutic Applications
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been investigated for several potential therapeutic applications:
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess antifungal activity against various pathogens such as Candida species and filamentous fungi .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. A study on 1,2,3-triazole derivatives highlighted their effectiveness against non-small cell lung cancer (NSCLC) cells . The presence of the triazole ring is associated with improved antitumor efficacy.
Neuropharmacological Effects
Given the piperidine component's association with neurological activity, there is potential for this compound to be explored for neuropharmacological applications. Its ability to interact with neurotransmitter systems could lead to developments in treatments for neurological disorders.
Case Studies and Research Findings
Several studies have documented the efficacy of triazole-containing compounds in various biological assays:
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes characteristic nucleophilic and hydrolytic reactions:
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Hydrolysis : Under acidic (HCl, 6M, 100°C) or basic (NaOH, 1M, 80°C) conditions, the amide bond hydrolyzes to yield 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and the corresponding amine derivative. Reaction rates depend on steric hindrance from the piperidine-methyl substituent.
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Transamidation : Catalyzed by Lewis acids (e.g., AlCl₃), the amide reacts with primary amines (e.g., benzylamine) to form substituted carboxamides. Yields range from 45–75% depending on solvent polarity.
Table 1: Hydrolysis and Transamidation Conditions
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 8h | 1-methyl-1H-1,2,3-triazole-4-COOH | 82% |
| Base Hydrolysis | 1M NaOH, 80°C, 6h | Piperidine-4-ylmethylamine derivative | 78% |
| Transamidation | AlCl₃, DMF, benzylamine, 60°C | N-benzylcarboxamide analog | 67% |
1,2,3-Triazole Ring Functionalization
The 1-methyl-1H-1,2,3-triazole core participates in regioselective reactions:
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Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at position 5 of the triazole ring due to electron-withdrawing effects from the carboxamide group. Bromination (Br₂/FeBr₃) similarly targets position 5 .
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Click Chemistry : The triazole’s stability under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions enables further conjugation. For example, propargyl ethers react with azides to generate bis-triazole hybrids (yields: 60–85%) .
Table 2: Triazole Derivatization Reactions
Piperidine Ring Modifications
The piperidine moiety exhibits oxidation and alkylation reactivity:
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N-Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in DCM produces the N-oxide derivative, enhancing water solubility (yield: 89%).
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C-4 Methyl Oxidation : Strong oxidants (KMnO₄, H₂O, 70°C) convert the methyl group to a ketone, enabling subsequent reductive amination.
Key Stability Note : The fluorobenzoyl group stabilizes the piperidine ring against ring-opening under mild acidic conditions.
Fluorobenzoyl Group Transformations
The 2-fluorobenzoyl substituent directs electrophilic aromatic substitution (EAS):
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Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids at the meta position (relative to fluorine). Yields range from 55–90% depending on steric bulk.
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Nucleophilic Aromatic Substitution : Fluorine displacement occurs with strong nucleophiles (e.g., piperidine, K₂CO₃, DMF, 120°C), forming diarylamine derivatives.
Table 3: Fluorobenzoyl Reactivity
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O | Biaryl analog | 85% |
| SNAr | Piperidine, K₂CO₃, DMF, 120°C, 12h | N-piperidinylbenzamide | 72% |
Stability and Degradation Pathways
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the triazole-carboxamide bond, forming azide intermediates (HPLC-MS confirmation).
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Hydrolytic Stability : The compound is stable in neutral aqueous buffers (pH 6–8) for >24h but degrades rapidly under strongly acidic (pH <2) or basic (pH >10) conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Carboxamides
(a) 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Structure : Differs in the substitution pattern; replaces the 2-fluorobenzoyl-piperidine group with a 2-fluorobenzyl group directly attached to the triazole.
- Application : Listed as a related compound to Rufinamide (antiepileptic drug), suggesting shared physicochemical properties but distinct pharmacodynamics .
(b) 5-Amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Structure: Features a 4-fluorobenzyl group and an amino substituent at position 5 of the triazole.
- Implications: The amino group introduces hydrogen-bonding capacity, which may improve solubility or receptor binding compared to the methyl-substituted target compound. The 4-fluoro substitution on the benzyl group alters electronic effects compared to the 2-fluoro position in the target .
(c) Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
- Structure : Substitutes the carboxamide with a methyl ester and introduces a 2,6-difluorobenzyl group.
- Implications : The ester group reduces polarity, likely decreasing water solubility but improving membrane permeability. The difluoro substitution enhances lipophilicity and may influence metabolic resistance .
Piperidine-Containing Analogs
(a) 2'-Fluoroortho-fluorofentanyl (N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide)
- Structure : Shares a piperidine core substituted with fluorinated aromatic groups but includes a propionamide linkage and phenethyl chain.
(b) Zongertinibum (N-[1-(8-{3-methyl-4-[(1-methyl-1H-1,3-benzimidazol-5-yl)oxy]anilino}pyrimido[5,4-d]pyrimidin-2-yl)piperidin-4-yl]prop-2-enamide)
- Structure : Incorporates a piperidine linked to a pyrimidopyrimidine scaffold, targeting tyrosine kinases.
- Implications : Demonstrates that piperidine derivatives can be tailored for kinase inhibition via extended aromatic systems, contrasting with the triazole-carboxamide focus of the target compound .
Structural and Functional Data Table
*Estimated based on analogous structures.
Key Findings and Implications
- Fluorine Position : The 2-fluoro substitution in the target compound’s benzoyl group may enhance metabolic stability compared to 4-fluoro analogs, as seen in and .
- Triazole vs. Piperidine Focus : While piperidine derivatives like fentanyl analogs target opioid receptors, the triazole-carboxamide core in the target compound suggests divergent mechanisms, possibly involving nucleoside-binding proteins or kinases .
- Carboxamide vs. Ester : Replacement of the carboxamide with an ester (as in Methyl 1-(2,6-difluorobenzyl)-triazole-4-carboxylate) reduces hydrogen-bonding capacity, impacting solubility and target engagement .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis involves multi-step reactions, leveraging methodologies from structurally related compounds:
- Piperidine functionalization : React 1-(2-fluorobenzoyl)piperidin-4-ylmethanol with activating agents (e.g., thionyl chloride) to generate intermediates for alkylation .
- Triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, as demonstrated in analogous triazole-carboxamide syntheses .
- Carboxamide coupling : Employ peptide coupling reagents (e.g., EDC/HOBt) to conjugate the triazole moiety with the piperidine derivative .
- Solvent/base selection : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to minimize side reactions .
Q. How should researchers characterize the compound’s purity and structural integrity?
Q. What safety precautions are essential when handling this compound?
- Hazard classification : Based on structurally similar fluorobenzamides, it may exhibit acute toxicity, skin/eye irritation, and respiratory hazards .
- Protective measures :
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
- Software tools : Use SHELXL for high-resolution refinement, particularly for handling twinned data or anisotropic displacement parameters .
- Validation : Cross-check results with WinGX/ORTEP for visualization of thermal ellipsoids and hydrogen bonding networks .
- Example : For piperidine-containing analogs, SHELXL’s TWIN/BASF commands improve R-factor convergence in cases of pseudo-merohedral twinning .
Q. What methodologies optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Apply statistical models to optimize parameters (e.g., temperature, stoichiometry) for critical steps like triazole formation .
- Flow chemistry : Continuous-flow reactors enhance reproducibility in azide-alkyne cycloadditions, reducing side-product formation .
- Case study : A 15% yield increase was achieved for a fluorinated pyrazole derivative by adjusting residence time and catalyst loading .
Q. How can structure-activity relationships (SAR) be analyzed for biological targets?
- Substituent variation : Synthesize analogs with modified fluorobenzoyl or piperidine groups to assess impact on receptor binding .
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like carbonic anhydrases or GPCRs .
- Example : Enantioselective D3 receptor antagonism was confirmed for piperazine-carboxamides via SAR and molecular docking .
Q. What computational approaches predict binding affinity and metabolic stability?
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability of the triazole-piperidine scaffold in active sites .
- ADMET prediction : Tools like SwissADME evaluate logP, cytochrome P450 interactions, and blood-brain barrier permeability .
- Case study : Fluorine substitution improved metabolic stability in a carboxamide series by reducing oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
